2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
“2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the CAS Number: 121219-87-2 . It has a molecular weight of 283.25 . The IUPAC name for this compound is 2-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine .
Molecular Structure Analysis
The InChI code for “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is 1S/C14H12F3NO2/c1-2-19-13-8-5-11(9-18-13)10-3-6-12(7-4-10)20-14(15,16)17/h3-9H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” has a density of 1.2±0.1 g/cm3 and a boiling point of 319.5±42.0 °C at 760 mmHg . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine serves as an organoboron reagent in this context. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
Triple-Acting PPAR Agonist
In drug design, researchers have explored 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine as a potential triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). These receptors play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. The compound’s unique structure may offer therapeutic benefits in treating metabolic disorders .
Coatings and Thin Films
The compound has been investigated for its use in coatings and thin films. Researchers have deposited anodic and cathodic layers containing 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine onto glass substrates. These layers exhibit specific properties and may find applications in protective coatings or electronic devices .
Materials Science and Organic Electronics
Due to its electron-rich aromatic system and fluorinated substituents, this compound is of interest in materials science. It could potentially serve as a building block for organic semiconductors, light-emitting materials, or conductive polymers used in organic electronics .
Pharmaceutical Research
While specific applications are still emerging, researchers continue to explore the pharmacological properties of this compound. Its unique substituents may contribute to novel drug candidates targeting specific receptors or pathways .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting its role as a building block in organic synthesis .
Mode of Action
It is used in the protodeboronation of pinacol boronic esters, a process that involves a radical approach . This suggests that it may interact with its targets through radical mechanisms.
Biochemical Pathways
Its use in the protodeboronation of pinacol boronic esters suggests that it may be involved in the modification of boronic esters, which are valuable building blocks in organic synthesis .
Result of Action
Its use in the protodeboronation of pinacol boronic esters suggests that it may contribute to the formation of new carbon-carbon bonds .
properties
IUPAC Name |
2-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-2-19-13-8-5-11(9-18-13)10-3-6-12(7-4-10)20-14(15,16)17/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSQCAFYAMOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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